

"Methyl 2-amino-4-methoxybutanoate"

spectroscopic data (NMR, IR, MS)

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Compound of Interest

Methyl 2-amino-4methoxybutanoate

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A comprehensive analysis of the spectroscopic properties of chemical compounds is fundamental for structure elucidation and characterization. This guide focuses on the predicted spectroscopic data for **Methyl 2-amino-4-methoxybutanoate**, providing an in-depth overview for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure.

# **Predicted Spectroscopic Data**

The spectroscopic data presented herein are predicted based on the functional groups and overall structure of **Methyl 2-amino-4-methoxybutanoate**. These predictions are valuable for anticipating experimental outcomes and for the preliminary identification of the compound.

### Predicted Proton (1H) NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.



Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OCH₃ (ester)	3.6 - 3.8	Singlet	3H
-OCH₃ (ether)	3.2 - 3.4	Singlet	3H
H2	3.5 - 3.7	Triplet	1H
H4	3.3 - 3.5	Triplet	2H
H3	1.8 - 2.1	Multiplet	2H
-NH2	1.5 - 2.5 (broad)	Singlet	2H

# **Predicted Carbon-13C NMR Data**

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (ester)	172 - 176
C2	52 - 58
C4	68 - 72
-OCH₃ (ester)	51 - 53
-OCH₃ (ether)	58 - 60
C3	30 - 35

# **Predicted Infrared (IR) Spectroscopy Data**

The IR spectrum will show absorption bands characteristic of the functional groups present.



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, Broad
C-H Stretch (alkane)	2850 - 3000	Medium to Strong
C=O Stretch (ester)	1735 - 1750	Strong
C-O Stretch (ester)	1150 - 1250	Strong
C-O Stretch (ether)	1070 - 1150	Strong
N-H Bend (amine)	1590 - 1650	Medium

# **Predicted Mass Spectrometry (MS) Data**

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted collision cross section data for various adducts of the hydrochloride salt of the compound.[1]

lon	Predicted m/z
[M+H] <sup>+</sup>	148.1022
[M+Na] <sup>+</sup>	170.0841

### **Expected Fragmentation Patterns:**

- Loss of the methoxy group from the ester (-OCH<sub>3</sub>) resulting in a fragment at m/z 116.
- Loss of the carbomethoxy group (-COOCH<sub>3</sub>) resulting in a fragment at m/z 88.
- Cleavage of the C-C bond between C2 and C3.
- · Loss of the aminomethyl ester fragment.

## **Spectroscopic Analysis Workflow**



The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

# Synthesis & Purification Synthesis of Methyl 2-amino-4-methoxybutanoate Purification (e.g., Chromatography, Recrystallization) Spectroscopic Analysis IR Spectroscopy ('H, <sup>13</sup>C) Data Interpretation & Structure Elucidation Spectral Data Analysis Structure Confirmation

Spectroscopic Analysis Workflow for a Chemical Compound

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



## **Experimental Protocols**

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the compound of interest.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).
- Data Acquisition: Transfer the solution to an NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
  of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

### Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can be placed directly between two salt plates.
- Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the clean, empty salt plate(s).
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.



 Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

### **Mass Spectrometry (MS)**

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives. In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are generated.
- Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio
   (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to aid in structural elucidation.

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### References

- 1. PubChemLite Methyl 2-amino-4-methoxybenzoate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
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